3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4-[3-(pentyloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
3-(2-HYDROXYPHENYL)-5-(3-METHOXYPROPYL)-4-[3-(PENTYLOXY)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of pyrrolopyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-HYDROXYPHENYL)-5-(3-METHOXYPROPYL)-4-[3-(PENTYLOXY)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. The starting materials often include substituted phenyl hydrazines and appropriate aldehydes or ketones. The reaction conditions may involve:
Condensation reactions: Using acidic or basic catalysts to form the pyrazole ring.
Cyclization reactions: Employing heat or specific reagents to close the pyrrole ring.
Functional group modifications: Introducing hydroxyl, methoxy, and pentoxy groups through various substitution reactions.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch processing: For small-scale production, where precise control over reaction conditions is required.
Continuous flow synthesis: For large-scale production, offering advantages in terms of efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-HYDROXYPHENYL)-5-(3-METHOXYPROPYL)-4-[3-(PENTYLOXY)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involving nucleophilic or electrophilic reagents to replace functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for condensation and cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, pyrrolopyrazoles are studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. The hydroxyl and methoxy groups may enhance binding affinity to biological targets.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antiviral activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their stability and functional versatility.
Mechanism of Action
The mechanism of action of 3-(2-HYDROXYPHENYL)-5-(3-METHOXYPROPYL)-4-[3-(PENTYLOXY)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methoxy groups may facilitate hydrogen bonding, while the pentoxy group could enhance lipophilicity, aiding in membrane permeability. The compound’s structure allows it to modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- **3-(2-HYDROXYPHENYL)-5-(3-METHOXYPROPYL)-4-[3-(PENTYLOXY)PHENYL]-1H-PYRAZOLE
- **3-(2-HYDROXYPHENYL)-5-(3-METHOXYPROPYL)-4-[3-(PENTYLOXY)PHENYL]-1H-PYRROLE
Uniqueness
Compared to similar compounds, 3-(2-HYDROXYPHENYL)-5-(3-METHOXYPROPYL)-4-[3-(PENTYLOXY)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE stands out due to its unique combination of functional groups and ring structures. This uniqueness may confer specific biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H31N3O4 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4-(3-pentoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C26H31N3O4/c1-3-4-7-16-33-19-11-8-10-18(17-19)25-22-23(20-12-5-6-13-21(20)30)27-28-24(22)26(31)29(25)14-9-15-32-2/h5-6,8,10-13,17,25,30H,3-4,7,9,14-16H2,1-2H3,(H,27,28) |
InChI Key |
PVMUFGLQKRQVRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCCOC)NN=C3C4=CC=CC=C4O |
Origin of Product |
United States |
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